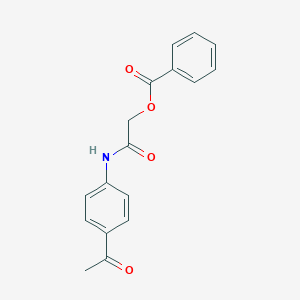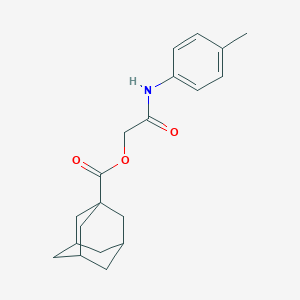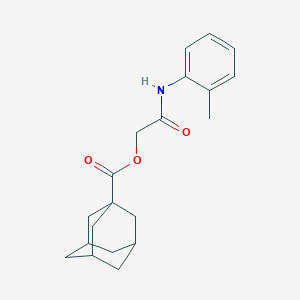![molecular formula C22H17N3O5S B305748 N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305748.png)
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIX-01294 is a histone methyltransferase inhibitor that has been shown to have promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a histone methyltransferase inhibitor that targets G9a, a histone methyltransferase that is involved in the regulation of gene expression. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which is associated with gene silencing. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide inhibits the activity of G9a, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the replication of herpes simplex virus by targeting the viral gene UL29.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide inhibits the activity of G9a, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the replication of herpes simplex virus by targeting the viral gene UL29.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of G9a, making it a useful tool for studying the role of G9a in gene regulation. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have promising results in the treatment of various diseases, making it a potential therapeutic agent. However, there are also limitations to using N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide may have off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. One direction is to further investigate its potential therapeutic applications. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has shown promising results in the treatment of cancer, neurodegenerative disorders, and viral infections, and further studies are needed to determine its efficacy in these diseases. Another direction is to investigate the long-term effects of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. As a relatively new compound, its long-term effects are not yet fully understood. Additionally, future studies could investigate the off-target effects of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide and develop more selective inhibitors of G9a. Finally, studies could investigate the potential use of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide as a tool for studying the role of G9a in gene regulation and epigenetics.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves the condensation of 2,4-thiazolidinedione and 2-amino-5-methylbenzoic acid, followed by the reaction of the resulting compound with 2-(1,3-benzodioxol-5-yl)acetic acid. The final product is obtained by the reaction of the intermediate compound with thionyl chloride and N,N-dimethylformamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the activity of G9a, a histone methyltransferase that is involved in the regulation of gene expression. This inhibition leads to the reactivation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the replication of herpes simplex virus and may be useful in the treatment of viral infections.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
|---|---|
Fórmula molecular |
C22H17N3O5S |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H17N3O5S/c1-12-15(14-4-2-3-5-16(14)23-12)9-19-21(27)25(22(28)31-19)10-20(26)24-13-6-7-17-18(8-13)30-11-29-17/h2-9,23H,10-11H2,1H3,(H,24,26)/b19-9+ |
Clave InChI |
KAKZAUGGJNTEAE-DJKKODMXSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)



![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)



![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)


